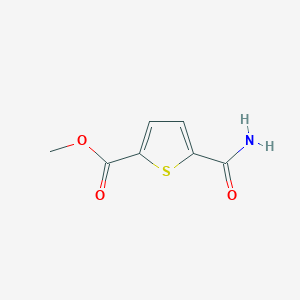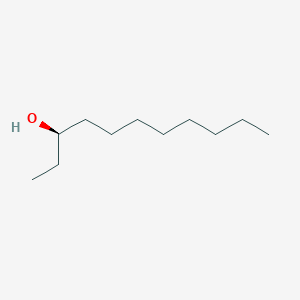
3-Undecanol, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Undecanol, ®-, also known as ®-3-Undecanol or ®-Undecan-3-ol, is a secondary alcohol with the molecular formula C₁₁H₂₄O. It is characterized by a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain. This compound is notable for its chiral center at the third carbon, which gives it optical activity. It is a colorless, water-insoluble liquid with a mild odor.
准备方法
Synthetic Routes and Reaction Conditions
3-Undecanol, ®-, can be synthesized through various methods. One common approach involves the reduction of 3-undecanone using chiral catalysts to ensure the production of the ®-enantiomer. The reduction can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of 3-Undecanol, ®-, often involves the use of biocatalysts or enzymes to achieve the desired chirality. Enzymatic reduction of 3-undecanone using alcohol dehydrogenases (ADH) is a common method. This process is advantageous due to its high specificity and environmentally friendly nature.
化学反应分析
Types of Reactions
3-Undecanol, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-undecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction can yield undecane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 3-Undecanone.
Reduction: Undecane.
Substitution: 3-Undecyl chloride.
科学研究应用
3-Undecanol, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies suggest it may influence cellular processes such as membrane fluidity and cell signaling.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
作用机制
The mechanism of action of 3-Undecanol, ®-, involves its interaction with cellular membranes and proteins. It can alter membrane fluidity, impacting various cellular functions. In microbial cells, it disrupts the plasma membrane, leading to cell death . In insects, it binds to odorant-binding proteins, interfering with olfaction .
相似化合物的比较
3-Undecanol, ®-, can be compared with other similar compounds such as:
1-Undecanol: A primary alcohol with a hydroxyl group at the first carbon.
3-Decanol: A secondary alcohol with a hydroxyl group at the third carbon of a ten-carbon chain.
3-Dodecanol: A secondary alcohol with a hydroxyl group at the third carbon of a twelve-carbon chain.
Uniqueness
3-Undecanol, ®-, is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. Its applications in chiral synthesis and potential antimicrobial properties further distinguish it from other similar compounds.
属性
分子式 |
C11H24O |
|---|---|
分子量 |
172.31 g/mol |
IUPAC 名称 |
(3R)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |
InChI 键 |
HCARCYFXWDRVBZ-LLVKDONJSA-N |
手性 SMILES |
CCCCCCCC[C@@H](CC)O |
规范 SMILES |
CCCCCCCCC(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)


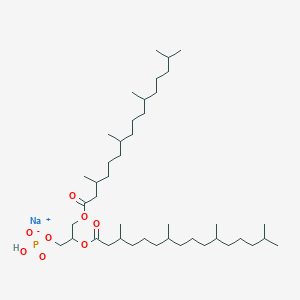
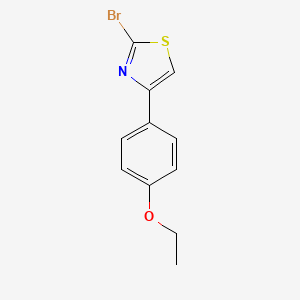






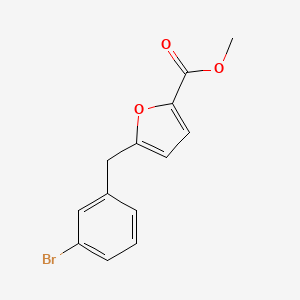
![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
